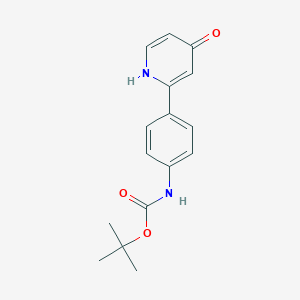

2-(4-BOC-Aminophenyl)-4-hydroxypyridine

Description

2-(4-BOC-Aminophenyl)-4-hydroxypyridine is a pyridine derivative featuring a tert-butoxycarbonyl (BOC)-protected aminophenyl group at the 2-position and a hydroxyl group at the 4-position of the pyridine ring. The BOC group enhances stability during synthetic processes, making the compound valuable in medicinal chemistry and materials science. Its molecular formula is C₁₆H₁₉N₃O₃ (calculated based on structural analogs), with a molecular weight of approximately 301.35 g/mol. The hydroxyl group at position 4 allows for tautomerism between the 4-hydroxypyridine and pyridin-4-one forms, influencing reactivity.

Properties

IUPAC Name |

tert-butyl N-[4-(4-oxo-1H-pyridin-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-11(5-7-12)14-10-13(19)8-9-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNCOKKAAIQWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

EDCI/HOBT-Mediated BOC Protection

The most direct route involves BOC protection of 4-aminophenylpyridine precursors using N(tert-butoxycarbonyloxy)succinimide (Boc₂O) in the presence of coupling agents. As demonstrated in Example 3 of CN102936220A , 4-aminopyridine reacts with Boc₂O in dichloromethane using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) as activators, with triethylamine (TEA) as a base. This one-pot method achieves 95% yield of 4-(t-BOC-amino)pyridine at room temperature within 0.5 hours, as confirmed by <sup>1</sup>H NMR (δ 1.53 ppm for tert-butyl protons).

Optimization Insights :

-

Solvent Selection : Dichloromethane outperforms THF and acetone due to superior Boc₂O solubility.

-

Stoichiometry : A 1:1.75 molar ratio of 4-aminopyridine to Boc₂O minimizes side reactions.

-

Scalability : The method scales linearly to 10 mol batches without yield reduction.

Buchwald-Hartwig Coupling for Aryl-Amine Bond Formation

Palladium-Catalyzed Cross-Coupling

CN114516849A details a two-step strategy for constructing the 4-aminophenyl moiety via Buchwald-Hartwig amination. In Step 1, halogenated pyridine derivatives (e.g., 4-bromo-2-hydroxypyridine) couple with aniline derivatives using Pd catalysts to form the aryl-amine bond. For example, 1,4-bis(4-((tetrahydropyran-2-yl)oxy)phenyl)piperazine reacts with ammonium acetate at 200°C under pressure, yielding 74–87% of intermediates.

Critical Parameters :

-

Catalyst System : Pd(OAc)₂/Xantphos achieves higher turnover numbers than BrettPhos ligands.

-

Temperature : Reactions above 150°C reduce coupling times from 48 to 20 hours.

-

Protecting Groups : Tetrahydropyranyl (THP) protection of hydroxyl groups prevents oxidation during amination.

Hydrogenation-Based Deprotection and Cyclization

Pd/C-Catalyzed Hydrogenation of Benzyl Intermediates

CN107805218B reports a scalable method where N-benzyl-4-piperidone undergoes ketal formation with trimethyl orthoformate, followed by Boc protection and hydrogenolytic debenzylation. Although designed for piperidine derivatives, this approach adapts to pyridine systems by substituting the ketone precursor. Key data:

-

Hydrogenation Conditions : 5–10% Pd/C, 0.8–1.0 MPa H₂, 70–80°C.

-

Yield : 88.7–90.7% for Boc-protected amines after recrystallization.

-

Purity : GC analysis confirms >99% purity with mp 161–163°C.

Advantages :

-

Avoids harsh acidic conditions required for benzyl group removal.

-

Compatible with hydroxypyridine moieties due to mild reaction pH.

Alternative Pathways via Ketal Intermediates

Orthoester-Mediated Ketalization

A method from CN103232352B employs trimethyl orthoformate to protect hydroxyl groups as ketals before Boc protection. For hydroxypyridine derivatives, this prevents hydroxyl interference during amine protection:

-

Ketal Formation : React 2-(4-aminophenyl)-4-hydroxypyridine with trimethyl orthoformate in methanol (1:1.2 molar ratio) under HCl catalysis.

-

Boc Protection : Treat the ketal intermediate with Boc₂O in THF, achieving 81% yield after recrystallization.

-

Deprotection : Hydrolyze the ketal using aqueous HCl/THF (1:1) at 50°C.

Challenges :

-

Requires strict anhydrous conditions to prevent premature ketal hydrolysis.

-

Adds two extra steps compared to direct protection methods.

Comparative Analysis of Synthetic Routes

Key Observations :

-

EDCI/HOBT offers the fastest and highest-yielding route but incurs high reagent costs.

-

Hydrogenation balances yield and scalability, ideal for multi-kilogram batches.

-

Buchwald-Hartwig is limited by long reaction times and palladium catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butoxycarbonylaminophenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-BOC-Aminophenyl)-4-hydroxypyridine has been investigated for its potential therapeutic properties. Its structural similarity to known pharmacophores allows it to act as a precursor in the synthesis of bioactive molecules.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines through apoptosis induction mechanisms.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Organic Synthesis

The BOC group serves as a protective group for amines, facilitating the synthesis of more complex organic molecules.

- Building Block for Complex Molecules : It can be used as an intermediate in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals.

- Reactivity : The hydroxypyridine moiety can participate in diverse reactions such as nucleophilic substitutions and cyclization processes.

Materials Science

Research has explored the use of this compound in developing new materials with specific properties.

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Sensors and Catalysts : The compound's functional groups can be tailored to create sensors for detecting metal ions or catalyzing specific reactions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of derivatives based on this compound against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Case Study 2: Synthesis of Heterocycles

Research documented in Organic Letters demonstrated the efficient synthesis of complex heterocycles using this compound as a key intermediate. The study highlighted the versatility of the compound in forming diverse scaffolds that could lead to biologically active compounds .

Mechanism of Action

The mechanism of action of 2-(4-tert-Butoxycarbonylaminophenyl)-4-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

Chemical Reactivity and Tautomerism

- Tautomerism: 4-Hydroxypyridine exists predominantly in the pyridin-4-one form (keto tautomer), which is more reactive in electrophilic substitution. The electron-withdrawing BOC group in this compound may stabilize the keto form, enhancing reactivity toward nucleophilic agents compared to unsubstituted 4-hydroxypyridine.

- Synthetic Utility: Unlike 4-hydroxypyridine, which forms S-substituted products with thiols, the BOC-aminophenyl group in the target compound may direct reactivity to the hydroxyl group or pyridine nitrogen, enabling selective functionalization.

Q & A

Q. What are the critical steps and safety considerations for synthesizing 2-(4-BOC-Aminophenyl)-4-hydroxypyridine?

Methodological Answer: The synthesis typically involves coupling reactions under inert atmospheres (e.g., argon) to prevent oxidation. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities, followed by acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) .

- Purification : Silica gel chromatography or recrystallization to isolate the product. Ensure solvent selection (e.g., dichloromethane or 1-propanol) aligns with solubility profiles .

- Safety : Implement hazard controls (e.g., P301+P310 for toxicity, P280 for protective gloves) to mitigate risks associated with reactive intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic protons and confirm Boc-group integrity. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

- Infrared Spectroscopy (IR) : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (Boc group, ~1680–1720 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can researchers ensure high purity (>98%) for biological or catalytic studies?

Methodological Answer:

- Chromatographic Methods : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .

- Storage : Store at –20°C under argon to prevent hydrolysis of the Boc group or oxidation of the hydroxypyridine moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in coupling steps?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to improve reagent solubility and reaction kinetics .

- Catalyst Optimization : Evaluate palladium catalysts (e.g., Pd(PPh3)4) for Buchwald-Hartwig couplings or copper catalysts for Ullmann-type reactions .

- Temperature Control : Perform reactions under reflux or microwave-assisted heating to reduce side products .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .

- X-ray Crystallography : Determine the crystal structure to confirm regiochemistry and rule out tautomeric forms (e.g., keto-enol equilibria in hydroxypyridines) .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals in complex mixtures .

Q. What strategies are effective for designing bioactive analogs of this compound?

Methodological Answer:

- Scaffold Modification : Introduce substituents at the 4-hydroxypyridine ring (e.g., halogens, methyl groups) to modulate electronic properties .

- Bioisosteric Replacement : Replace the Boc-protected amine with alternative protecting groups (e.g., Fmoc, Cbz) to evaluate stability in biological media .

- Fragment-Based Design : Use the hydroxypyridine core as a fragment in combinatorial libraries for high-throughput screening .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound at 40–60°C in buffers (pH 1–13) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating to identify decomposition thresholds .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) to assess photostability .

Q. What methodologies are recommended for evaluating biological activity in vitro?

Methodological Answer:

- Enzyme Assays : Test inhibition of kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation via confocal microscopy .

- Protein Binding : Perform surface plasmon resonance (SPR) to measure binding affinity for target proteins (e.g., serum albumin for pharmacokinetic profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.